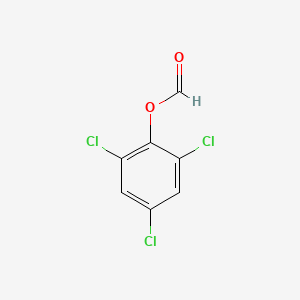
2,4,6-三氯苯甲酸酯
描述
2,4,6-Trichlorophenyl Formate is a highly reactive and easily accessible crystalline CO surrogate . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It decomposes on heating to produce toxic and corrosive fumes including hydrogen chloride and chlorine .
Synthesis Analysis
2,4,6-Trichlorophenyl Formate can be prepared from a solution of 2,4,6-trichlorophenol in a solution of dry toluene by reaction with oxalyl chloride in the presence of a base such as triethylamine . This method produces crude 2,4,6-Trichlorophenyl Formate with a by-product of triethylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trichlorophenyl Formate is C7H3Cl3O2 . The average mass is 225.456 Da and the monoisotopic mass is 223.919861 Da . The InChI is 1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H .
Chemical Reactions Analysis
2,4,6-Trichlorophenyl Formate is highly reactive. The decarbonylation with NEt3 to generate CO proceeded rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates .
Physical And Chemical Properties Analysis
2,4,6-Trichlorophenyl Formate has a density of 1.5±0.1 g/cm3 . Its boiling point is 281.2±40.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors .
科学研究应用
1. Palladium-Catalyzed Carbonylation of Aryl Bromides
- Application Summary: 2,4,6-Trichlorophenyl Formate (TCPF) is used as a crystalline carbon monoxide (CO) surrogate in the palladium-catalyzed carbonylation of aryl bromides. This reaction is part of the synthesis process of a histone deacetylase inhibitor .
- Methods of Application: The reaction proceeds without the slow addition technique that was previously required and with a low catalyst loading (1 mol%). The generation of CO from TCPF occurs rapidly (in ca. 30 min) in the presence of NEt3, even at room temperature .
- Results or Outcomes: The utility of this Pd-catalyzed external-CO-free carbonylation using TCPF was demonstrated in the synthesis of a histone deacetylase inhibitor .
2. Synthesis of Carboxylic Acid Derivatives
- Application Summary: 2,4,6-Trichlorophenyl Formate is used as a highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates .
- Methods of Application: The decarbonylation with NEt3 to generate CO proceeded rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates .
- Results or Outcomes: The high reactivity of the CO surrogate enabled carbonylation at room temperature and significantly reduced the quantities of formate to near-stoichiometric levels. The obtained trichlorophenyl esters can be readily converted to a variety of carboxylic acid derivatives in high yields .
3. Synthesis of Pesticides and Insecticides
- Application Summary: 2,4,6-Trichlorophenyl Formate is primarily used in the manufacture of pesticides and insecticides . It serves as an intermediate in the synthesis of these compounds .
- Methods of Application: While the specific methods of application or experimental procedures are not detailed, the compound is typically involved in various chemical reactions to produce the desired pesticide or insecticide .
- Results or Outcomes: The use of 2,4,6-Trichlorophenyl Formate in the synthesis of pesticides and insecticides contributes to the production of effective compounds for pest and insect control .
4. Ingredient in Fragrances and Aromatics
- Application Summary: 2,4,6-Trichlorophenyl Formate can also be used as an ingredient in fragrances and aromatics .
- Methods of Application: The compound is typically incorporated into a larger formulation of various aromatic compounds to create a specific scent .
- Results or Outcomes: The inclusion of 2,4,6-Trichlorophenyl Formate in fragrances and aromatics can contribute to the overall scent profile of the product .
5. Synthesis of Fluorescent Compounds
- Application Summary: 2,4,6-Trichlorophenyl Formate is used in the synthesis of fluorescent compounds, specifically distyrylbenzene structures .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source, but the compound is typically involved in various chemical reactions to produce the desired fluorescent compound .
- Results or Outcomes: The use of 2,4,6-Trichlorophenyl Formate in the synthesis of fluorescent compounds contributes to the production of highly fluorescent monomeric emission .
6. Synthesis of Azobenzenes
- Application Summary: 2,4,6-Trichlorophenyl Formate is used in the synthesis of azobenzenes . Azobenzenes are versatile building blocks in the field of organic chemistry .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source, but the compound is typically involved in various chemical reactions to produce the desired azobenzene .
- Results or Outcomes: The use of 2,4,6-Trichlorophenyl Formate in the synthesis of azobenzenes contributes to the production of active ester functionalized azobenzenes .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
2,4,6-Trichlorophenyl Formate has been used as the organic source of carbon monoxide in the synthesis of pure palladium nanosheets . The generation of CO gas from 2,4,6-Trichlorophenyl Formate is driven by the emission of ammonia from urea . The generated CO gas serves a dual role, first reducing palladium ions into metallic palladium, and then acting as a surface capping agent . Adsorbed CO molecules onto growing Pd nanosheets help stabilize and control the growth, ensuring that it occurs in a 2D anisotropic fashion to enable the formation of flat nanosheets with a specific morphology .
属性
IUPAC Name |
(2,4,6-trichlorophenyl) formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUDXADDVAYVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl Formate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



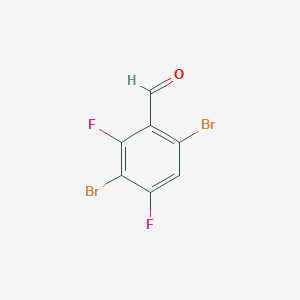
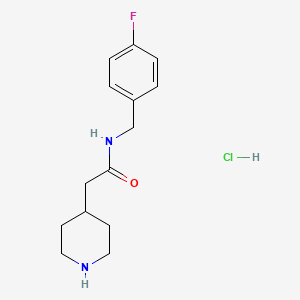
![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)
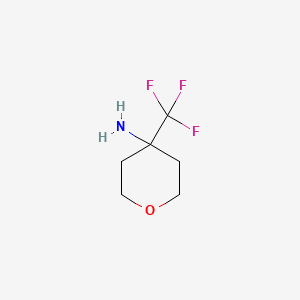
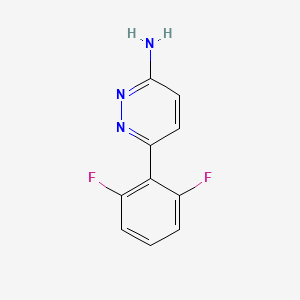
![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
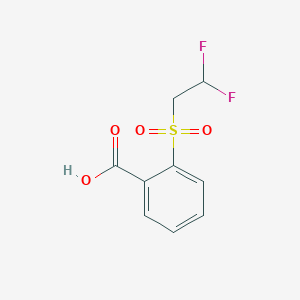
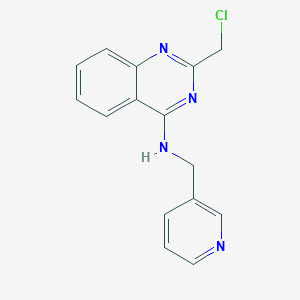
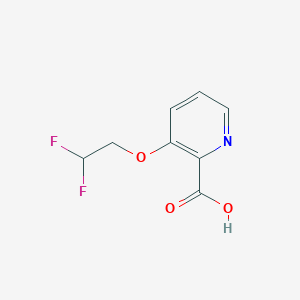
![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
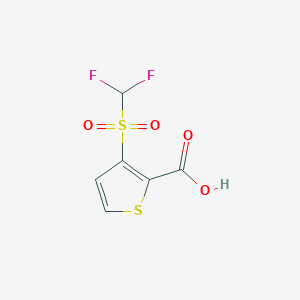
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)